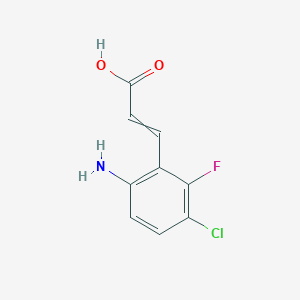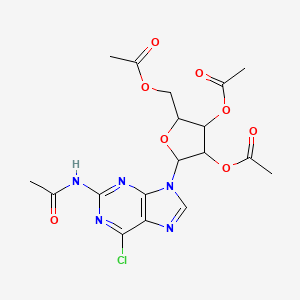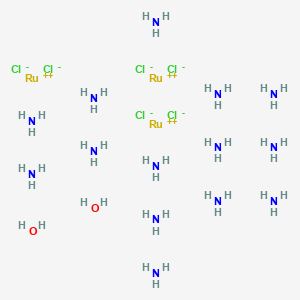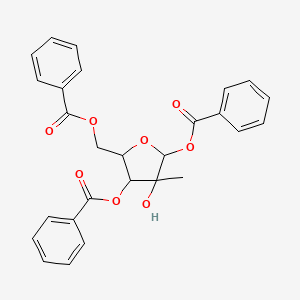
(3,5-Dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate is a synthetic organic compound known for its unique structural properties. This compound is characterized by the presence of multiple benzoyloxy groups and a tetrahydrofuran ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate typically involves the protection of hydroxyl groups followed by selective benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product. The purification process often includes recrystallization and chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: Known for its potential anti-cancer efficacy.
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: Interferes with DNA replication and transcription.
Uniqueness
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate is unique due to its specific structural configuration and the presence of multiple benzoyloxy groups
Properties
Molecular Formula |
C27H24O8 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3 |
InChI Key |
ZPFLNAMPENZJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)

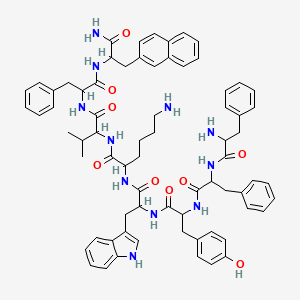

![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)
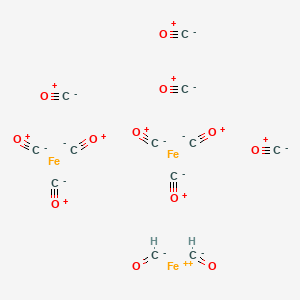
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
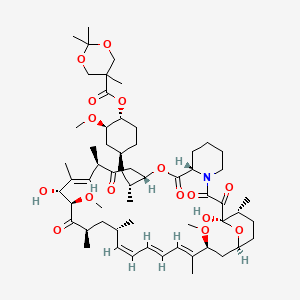
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
